2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Coupling with furan and morpholine: The intermediate is then reacted with furan-2-yl and morpholine derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is used as a receptor ligand, it might interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
N-(2-furylmethyl)-2-(2,4-dichlorophenoxy)acetamide: A structurally related compound with similar functional groups.
2-(2,4-dichlorophenoxy)-N-(morpholin-4-yl)acetamide: Another analog with a morpholine moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is unique due to the combination of its functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
Molecular Formula |
C18H20Cl2N2O4 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C18H20Cl2N2O4/c19-13-3-4-16(14(20)10-13)26-12-18(23)21-11-15(17-2-1-7-25-17)22-5-8-24-9-6-22/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23) |
InChI Key |
ONZLOBMKBGSWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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